molecular formula C17H20N4O3 B2563619 3-(1-(tetrahydrofuran-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034424-52-5

3-(1-(tetrahydrofuran-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2563619
CAS No.: 2034424-52-5
M. Wt: 328.372
InChI Key: WFSYWGIRDFLJPI-UHFFFAOYSA-N
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Description

3-(1-(tetrahydrofuran-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a tetrahydrofuran ring, a piperidine ring, and a pyrido[2,3-d]pyrimidin-4(3H)-one core, making it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(tetrahydrofuran-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, starting with the preparation of the tetrahydrofuran-3-carbonyl intermediate. This intermediate is then reacted with piperidine under specific conditions to form the piperidin-4-yl derivative. The final step involves the cyclization of the piperidin-4-yl derivative with pyrido[2,3-d]pyrimidin-4(3H)-one under controlled conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Techniques like microwave irradiation and the use of solvents like DMF (dimethylformamide) can significantly reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(1-(tetrahydrofuran-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(1-(tetrahydrofuran-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-(tetrahydrofuran-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-(tetrahydrofuran-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is unique due to its combination of a tetrahydrofuran ring, a piperidine ring, and a pyrido[2,3-d]pyrimidin-4(3H)-one core. This unique structure provides distinct chemical and biological properties that differentiate it from other similar compounds .

Properties

IUPAC Name

3-[1-(oxolane-3-carbonyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c22-16(12-5-9-24-10-12)20-7-3-13(4-8-20)21-11-19-15-14(17(21)23)2-1-6-18-15/h1-2,6,11-13H,3-5,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFSYWGIRDFLJPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)C4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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